4-(Azidomethyl)-3,3-difluorooxolan-2-one
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Overview
Description
4-(Azidomethyl)-3,3-difluorooxolan-2-one is a chemical compound that features an azidomethyl group and two fluorine atoms attached to an oxolan-2-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azidomethyl)-3,3-difluorooxolan-2-one typically involves the introduction of the azidomethyl group to a difluorinated oxolan-2-one precursor. One common method involves the reaction of a difluorinated oxolan-2-one with sodium azide under suitable conditions to introduce the azido group. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
4-(Azidomethyl)-3,3-difluorooxolan-2-one can undergo various types of chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different substituted products.
Cycloaddition Reactions: The azido group can participate in 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Sodium Azide: Used for introducing the azido group.
Copper(I) Catalysts: Used in cycloaddition reactions to form triazoles.
Hydrogen Gas and Catalysts: Used in reduction reactions to convert the azido group to an amine.
Major Products Formed
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from reduction reactions.
Scientific Research Applications
4-(Azidomethyl)-3,3-difluorooxolan-2-one has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Medicinal Chemistry: Investigated for its potential use in drug discovery and development, particularly in the synthesis of bioactive compounds.
Mechanism of Action
The mechanism of action of 4-(Azidomethyl)-3,3-difluorooxolan-2-one involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions to form triazoles, which are known for their stability and biological activity. Additionally, the azido group can be reduced to an amine, which can further participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
5-(Azidomethyl)-1H-tetrazole: Contains an azidomethyl group attached to a tetrazole ring.
4-(Azidomethyl)-1,1’-biphenyl-2-yl: Contains an azidomethyl group attached to a biphenyl structure.
Uniqueness
4-(Azidomethyl)-3,3-difluorooxolan-2-one is unique due to the presence of both the azidomethyl group and the difluorinated oxolan-2-one ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications in organic synthesis and materials science .
Properties
IUPAC Name |
4-(azidomethyl)-3,3-difluorooxolan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F2N3O2/c6-5(7)3(1-9-10-8)2-12-4(5)11/h3H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKGSJVMCSLFSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(=O)O1)(F)F)CN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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